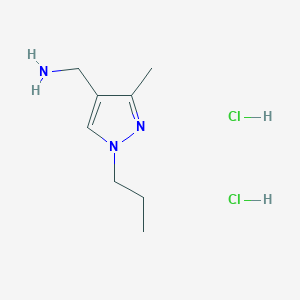
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride, also known as MPMP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and other tissues. TAAR1 has been implicated in a range of physiological and behavioral processes, including neurotransmitter release, reward processing, mood regulation, and drug addiction. In
Applications De Recherche Scientifique
Synthesis and Applications in Drug Discovery
Anticancer and Antimicrobial Agents
A study explored the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed promising anticancer activity against a panel of 60 cancer cell lines and exhibited in vitro antibacterial and antifungal activities. The compounds' structures were confirmed using various spectroanalytical techniques, and their potential utility in overcoming microbial resistance to pharmaceutical drugs was highlighted through molecular docking studies (Katariya, Vennapu, & Shah, 2021).
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives identified compounds with significant inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting their potential as multitarget directed ligands for Alzheimer's disease treatment. The study provides insights into structure-activity relationships and potential binding orientations in the active sites of the enzymes (Kumar et al., 2013).
Catalysis and Material Science
Cobalt(II) Complexes
Another investigation focused on cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, revealing their structural characteristics and potential applications in polymerization processes. These complexes showed varying coordination geometries and demonstrated significant activity in methyl methacrylate polymerization, yielding polymers with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Corrosion Inhibition
Pyranopyrazole Derivatives
Research on pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution utilized gravimetric and electrochemical techniques. The study found these compounds significantly inhibit corrosion, suggesting their application in industrial corrosion protection. The inhibitors' efficiency, mechanism of action, and adsorption behavior were thoroughly investigated, providing valuable data for developing new corrosion inhibitors (Yadav et al., 2016).
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of chemical compounds .
Propriétés
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-9)7(2)10-11;;/h6H,3-5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVZAIGAVGBDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)
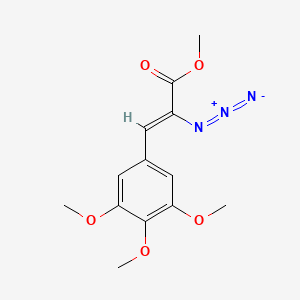
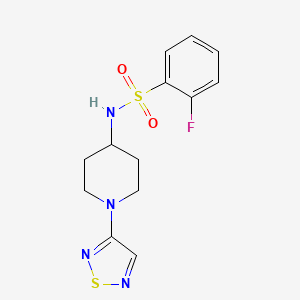
![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)
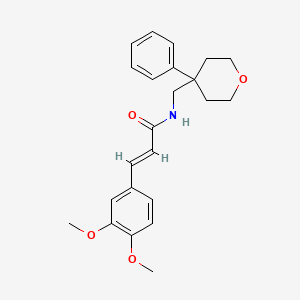
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2960360.png)
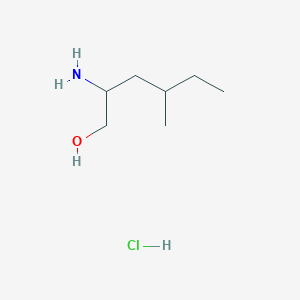
![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)

![2-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2960364.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2960365.png)
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)
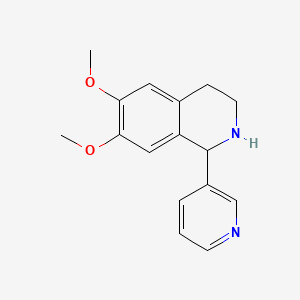
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)